molecular formula C19H22N2O4 B4959400 4-(4-ethylphenoxy)-N-(2-methyl-4-nitrophenyl)butanamide

4-(4-ethylphenoxy)-N-(2-methyl-4-nitrophenyl)butanamide

Cat. No.: B4959400
M. Wt: 342.4 g/mol
InChI Key: YIWMWGZLFIJITR-UHFFFAOYSA-N
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Description

4-(4-ethylphenoxy)-N-(2-methyl-4-nitrophenyl)butanamide is an organic compound that belongs to the class of amides This compound features a butanamide backbone substituted with a 4-ethylphenoxy group and a 2-methyl-4-nitrophenyl group

Properties

IUPAC Name

4-(4-ethylphenoxy)-N-(2-methyl-4-nitrophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-3-15-6-9-17(10-7-15)25-12-4-5-19(22)20-18-11-8-16(21(23)24)13-14(18)2/h6-11,13H,3-5,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWMWGZLFIJITR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethylphenoxy)-N-(2-methyl-4-nitrophenyl)butanamide typically involves the following steps:

    Formation of 4-ethylphenoxybutanoic acid: This can be achieved by reacting 4-ethylphenol with butanoic acid in the presence of a dehydrating agent such as thionyl chloride.

    Amidation Reaction: The 4-ethylphenoxybutanoic acid is then reacted with 2-methyl-4-nitroaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethylphenoxy)-N-(2-methyl-4-nitrophenyl)butanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in a suitable solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

    Reduction: The major product would be 4-(4-ethylphenoxy)-N-(2-methyl-4-aminophenyl)butanamide.

    Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-ethylphenoxy)-N-(2-methyl-4-nitrophenyl)butanamide is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenoxy and butanamide moieties may also contribute to its overall activity by influencing its binding affinity and specificity for target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methylphenoxy)-N-(2-methyl-4-nitrophenyl)butanamide
  • 4-(4-ethylphenoxy)-N-(2-chloro-4-nitrophenyl)butanamide
  • 4-(4-ethylphenoxy)-N-(2-methyl-4-aminophenyl)butanamide

Uniqueness

4-(4-ethylphenoxy)-N-(2-methyl-4-nitrophenyl)butanamide is unique due to the presence of both an ethylphenoxy group and a nitrophenyl group, which confer distinct chemical and biological properties

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